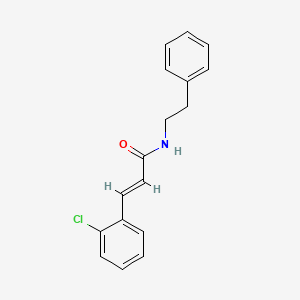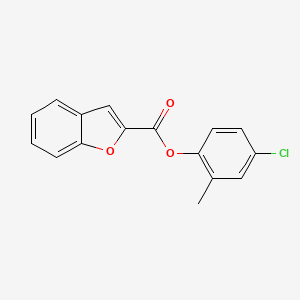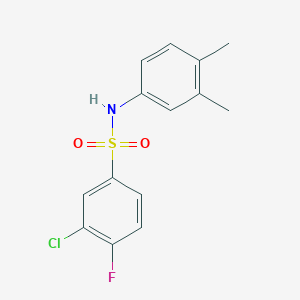
3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial in determining their chemical behavior and properties. For example, the crystallographic analysis of a related compound, (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, highlights the presence of two phenyl rings and an acrylic unit, with variations in molecular conformation within the crystal structure influencing hydrogen-bond motifs (Rajnikant et al., 2012). Such analysis is fundamental in understanding the spatial arrangement and potential reactivity of 3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide.
科学的研究の応用
Polymerization and Material Science
Research in the field of polymerization and material science often explores the synthesis and characterization of acrylamide derivatives due to their wide range of applications. For instance, the development of hydrophobically modified sulfobetaine copolymers, which include acrylamide components, demonstrates the versatility of acrylamide derivatives in creating materials with unique properties such as antifouling and hemocompatibility. These materials are promising for various applications, including biomedical devices and environmental sensors, due to their stimulus-responsive behavior (Woodfield et al., 2014).
Environmental Applications
In environmental science, acrylamide derivatives are utilized in the treatment of water and wastewater. The development of microreactors using Pd nanoparticles immobilized on polyacrylamide-based microspheres for the catalytic hydrodechlorination of chlorophenols highlights the potential of acrylamide derivatives in environmental remediation. This innovative approach offers an efficient method for the detoxification of chlorinated compounds in water, contributing to safer and cleaner water sources (Lan et al., 2010).
Biochemical Applications
Acrylamide derivatives also play a significant role in biochemical research. The use of acrylamide in quenching studies of protein fluorescence provides insights into protein structure and dynamics. This method allows researchers to investigate the exposure and conformational changes of tryptophanyl residues in proteins, contributing to a deeper understanding of protein function and interaction (Eftink & Ghiron, 1976).
Analytical Chemistry
In analytical chemistry, acrylamide derivatives are utilized in developing sensitive and selective sensors for various applications. For example, the synthesis of water-soluble fluorescein-bearing polymers incorporating acrylamide units for Fe3+ ion sensing in aqueous solutions demonstrates the potential of acrylamide derivatives in creating effective chemical sensors. These sensors can be applied in environmental monitoring, medical diagnostics, and industrial process control, highlighting the broad applicability of acrylamide derivatives in analytical chemistry (Wang et al., 2008).
Safety and Hazards
As with any chemical compound, handling “3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide” would require appropriate safety measures. Without specific data, it’s hard to comment on its toxicity, flammability, or environmental impact. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemical substances .
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-9-5-4-8-15(16)10-11-17(20)19-13-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEYZMDJWQLPCX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-phenylethyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)
![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)